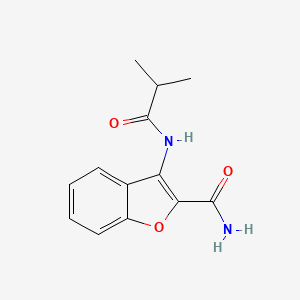

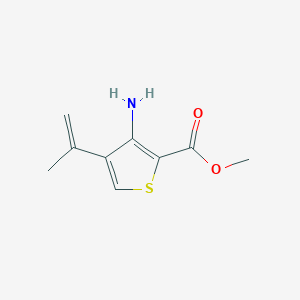

3-Isobutyramidobenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “3-Isobutyramidobenzofuran-2-carboxamide” involves the reaction between 2-ethoxybenzoic acid and isobutyryl chloride in the presence of a base, followed by a reaction with 3-aminobenzofuran-2-carboxylic acid. The final product is obtained after purification by column chromatography.

Molecular Structure Analysis

The molecular structure of “3-Isobutyramidobenzofuran-2-carboxamide” is influenced by its chemical composition and the arrangement of its atoms . The compound has a molecular formula of C9H8N2O2 .

科学的研究の応用

Synthesis of Biologically Active Compounds :

- 3-Isobutyramidobenzofuran-2-carboxamide derivatives are used in the synthesis of biologically active compounds, particularly in creating fused heterocyclic derivatives with potential pharmaceutical interest. These compounds have been studied for their in vitro antimicrobial activity against various bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Development of PARP-1 Inhibitors :

- Derivatives of 3-Isobutyramidobenzofuran-2-carboxamide have been explored in the synthesis and evaluation of inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which are crucial in the development of cancer treatments. These studies involve a structure-based design strategy to improve the potency and selectivity of the compounds (Patel et al., 2014).

Ring Contracting Rearrangements in Organic Synthesis :

- 3-Isobutyramidobenzofuran-2-carboxamide derivatives are involved in ring contracting rearrangements leading to the formation of other biologically relevant structures. These conversions are efficient and yield products without the need for further purification, contributing significantly to organic synthesis (Opatz & Ferenc, 2006).

Capillary Electrophoresis with Laser-Induced Fluorescence Detection :

- Compounds related to 3-Isobutyramidobenzofuran-2-carboxamide, such as 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, have been utilized in capillary electrophoresis for the detection of amino sugars. This method allows for highly sensitive detection of constituents in biological mixtures, demonstrating the compound's utility in analytical chemistry (Liu, Shirota, & Novotny, 1991).

Pd-Catalyzed C(sp3)-H Bond Activation :

- Derivatives like isoxazole-3-carboxamide and oxazole-4-carboxamide, related to 3-Isobutyramidobenzofuran-2-carboxamide, have been used in Pd-catalyzed C(sp3)-H bond activation. This is significant in the field of organic chemistry for the synthesis of various gamma-substituted non-natural amino acids (Pasunooti et al., 2015).

特性

IUPAC Name |

3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7(2)13(17)15-10-8-5-3-4-6-9(8)18-11(10)12(14)16/h3-7H,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFDMFRQYDWNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)

![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)